molecular formula C8H16N2O B3072782 N-(3-aminopropyl)cyclobutanecarboxamide CAS No. 1016890-17-7

N-(3-aminopropyl)cyclobutanecarboxamide

Cat. No.: B3072782
CAS No.: 1016890-17-7
M. Wt: 156.23 g/mol
InChI Key: QSSCOPFAVXABOS-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)cyclobutanecarboxamide is a compound known for its significant role in various physiological processes. It is a neuropeptide that plays a crucial role in neurotransmission, neuroprotection, and neuroendocrine regulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)cyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with N-methylmorpholine and ethyl chloroformate in dry tetrahydrofuran under a nitrogen atmosphere. The reaction mixture is cooled to -15°C, and anhydrous ammonia is introduced, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)cyclobutanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanecarboxylic acid derivatives, while reduction can produce different amine compounds.

Scientific Research Applications

N-(3-aminopropyl)cyclobutanecarboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in neurotransmission and neuroprotection.

    Medicine: It has potential therapeutic applications in treating neurological disorders due to its neuroprotective properties.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)cyclobutanecarboxamide involves its interaction with specific molecular targets in the nervous system. It stimulates adenylate cyclase activity, leading to increased levels of cyclic AMP, which in turn regulates various physiological processes. The compound is involved in pathways related to neuroprotection, pain modulation, and circadian rhythm regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(3-aminopropyl)methacrylamide hydrochloride: Similar in structure but used in different applications.

    Cyclobutanecarboxamide: A precursor in the synthesis of N-(3-aminopropyl)cyclobutanecarboxamide.

    N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine: Another amine derivative with different functional properties.

Uniqueness

This compound is unique due to its specific role in the nervous system and its potential therapeutic applications. Its ability to stimulate adenylate cyclase activity and regulate cyclic AMP levels sets it apart from other similar compounds.

Properties

IUPAC Name

N-(3-aminopropyl)cyclobutanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c9-5-2-6-10-8(11)7-3-1-4-7/h7H,1-6,9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSCOPFAVXABOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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